Cas no 381233-75-6 (5-bromo-3-iodo-1H-pyridin-2-one)
5-bromo-3-iodo-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-BROMO-3-IODO-PYRIDIN-2-OL
- 5-Bromo-3-iodo-2-hydroxypyridine
- 5-Bromo-3-iodopyridin-2(1H)-one
- 2(1H)-Pyridinone, 5-bromo-3-iodo-
- 5-Bromo-3-iodopyridin-2-ol
- 5-Bromo-3-iodo-1,2-dihydropyridin-2-one
- 5-Bromo-2-hydroxy-3-iodopyridine
- 5-Bromo-3-iodo-1H-pyridin-2-one
- 2-Hydroxy-3-iodo-5-bromopyridine
- 2(1H)-Pyridinone,5-bromo-3-iodo-
- 3-Iodo-5-bromopyridine-2-ol
- WAUPPDAXWKLNNU-UHFFFAOYSA-N
- 5-Bromo-3-iodo-2(1H)-pyridinone
- 5
- 5-BROMO-3-IODO-2-PYRIDINOL
- FT-0678268
- AKOS022173778
- AC-27505
- AR-362/43519163
- 381233-75-6
- DTXSID50476059
- DS-3029
- SCHEMBL584147
- AMY39205
- 5-Bromo-3-iodo-pyridin-2-ol, AldrichCPR
- MFCD08688586
- AB48195
- CS-0037736
- A6467
- SY041723
- EN300-220555
- AKOS015907920
- DB-032166
- 5-bromo-3-iodo-1H-pyridin-2-one
-
- MDL: MFCD21607131
- Inchi: 1S/C5H3BrINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
- InChI Key: WAUPPDAXWKLNNU-UHFFFAOYSA-N
- SMILES: IC1=CC(=CNC1=O)Br
Computed Properties
- Exact Mass: 298.84400
- Monoisotopic Mass: 298.84427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- XLogP3: 1.3
Experimental Properties
- Color/Form: No data available
- Density: 2.512
- Melting Point: 226-227℃
- Boiling Point: 316.3°C at 760 mmHg
- Flash Point: 145.1°C
- Refractive Index: 1.714
- PSA: 33.12000
- LogP: 2.15430
- Sensitiveness: Light Sensitive
5-bromo-3-iodo-1H-pyridin-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 22
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
5-bromo-3-iodo-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026130-5g |
5-bromo-3-iodo-1H-pyridin-2-one |
381233-75-6 | 5g |
1868.0CNY | 2021-08-05 | ||
| Matrix Scientific | 026130-500mg |
5-Bromo-3-iodo-pyridin-2-ol |
381233-75-6 | 500mg |
$20.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 026130-25g |
5-bromo-3-iodo-1H-pyridin-2-one |
381233-75-6 | 25g |
5770.0CNY | 2021-08-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YS358-250mg |
5-bromo-3-iodo-1H-pyridin-2-one |
381233-75-6 | 95+% | 250mg |
85CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YS358-5g |
5-bromo-3-iodo-1H-pyridin-2-one |
381233-75-6 | 95+% | 5g |
407.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YS358-25g |
5-bromo-3-iodo-1H-pyridin-2-one |
381233-75-6 | 95+% | 25g |
1794CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YS358-1g |
5-bromo-3-iodo-1H-pyridin-2-one |
381233-75-6 | 95+% | 1g |
122.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B841376-1g |
5-Bromo-3-iodopyridin-2(1H)-one |
381233-75-6 | 95% | 1g |
135.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000304-1G |
5-Bromo-3-iodo-pyridin-2-ol |
381233-75-6 | Aldrich | 1G |
¥5844.57 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YS358-20g |
5-bromo-3-iodo-1H-pyridin-2-one |
381233-75-6 | 95+% | 20g |
1347.0CNY | 2021-08-05 |
5-bromo-3-iodo-1H-pyridin-2-one Suppliers
5-bromo-3-iodo-1H-pyridin-2-one Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 5-bromo-3-iodo-1H-pyridin-2-one
Introduction to 5-bromo-3-iodo-1H-pyridin-2-one (CAS No. 381233-75-6)
5-bromo-3-iodo-1H-pyridin-2-one, identified by its Chemical Abstracts Service (CAS) number 381233-75-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyridinone class, characterized by a six-membered aromatic ring containing nitrogen and oxygen atoms, with bromine and iodine substituents at specific positions. The presence of these halogen atoms enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structural motif of 5-bromo-3-iodo-1H-pyridin-2-one positions it as a promising scaffold for designing novel therapeutic agents. The pyridinone core is a well-documented pharmacophore in medicinal chemistry, contributing to the bioactivity of numerous approved drugs. For instance, derivatives of pyridinone have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen atoms at the 5th and 3rd positions further expands its utility by enabling various functionalization strategies, such as cross-coupling reactions, which are pivotal in modern drug synthesis.
In recent years, there has been a surge in research focusing on halogenated heterocycles due to their enhanced binding affinity and metabolic stability. Studies have demonstrated that 5-bromo-3-iodo-1H-pyridin-2-one can serve as a key building block for generating complex molecular architectures. Its reactivity allows for the introduction of additional functional groups, facilitating the development of targeted therapeutics. For example, researchers have leveraged this compound to synthesize kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to modulate electronic properties through halogenation has been particularly useful in optimizing drug-like properties such as solubility and bioavailability.
The pharmaceutical industry has shown keen interest in 5-bromo-3-iodo-1H-pyridin-2-one due to its potential applications in fragment-based drug discovery. Fragment-based approaches rely on identifying small molecular fragments with high affinity for biological targets, which can then be optimized into lead compounds. The structural features of this compound make it an ideal candidate for such screens, as its halogen-rich core can interact with proteins through halogen bonding—a non-covalent interaction that has been exploited in drug design to improve binding specificity.
Advances in synthetic methodologies have further highlighted the importance of 5-bromo-3-iodo-1H-pyridin-2-one as a synthetic intermediate. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, have enabled efficient transformations of this scaffold into more complex structures. These reactions are widely used in the pharmaceutical industry to construct carbon-carbon bonds, which are essential for many drug molecules. For instance, Suzuki-Miyaura couplings have been employed to introduce aryl groups, while Stille couplings have been utilized for alkyl or alkenyl extensions.
The biological activity of 5-bromo-3-iodo-1H-pyridin-2-one has been explored in several preclinical studies. Researchers have investigated its effects on enzymes and receptors relevant to human diseases. Notably, derivatives of this compound have demonstrated inhibitory activity against certain kinases and transcription factors, suggesting potential therapeutic applications in oncology and immunology. Additionally, its ability to modulate nuclear receptor activity has been studied, with implications for treating metabolic disorders and inflammation.
The synthesis of 5-bromo-3-iodo-1H-pyridin-2-one itself is an intriguing challenge that has driven innovation in synthetic organic chemistry. Traditional methods often involve multi-step sequences starting from readily available precursors such as pyridine derivatives. However, recent developments have introduced more streamlined approaches, including one-pot reactions that minimize purification steps and improve overall yields. These advancements underscore the compound's significance as a cornerstone in medicinal chemistry.
In conclusion,5-bromo-3-iodo-1H-pyridin-2-one (CAS No. 381233-75-6) represents a versatile and highly functionalized heterocyclic compound with broad applications in pharmaceutical research and drug development. Its unique structural features—particularly the presence of bromine and iodine substituents—make it an invaluable intermediate for constructing biologically active molecules. As synthetic methodologies continue to evolve, the potential uses of this compound are expected to expand further, reinforcing its role as a key player in modern medicinal chemistry.
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